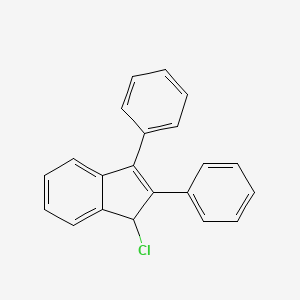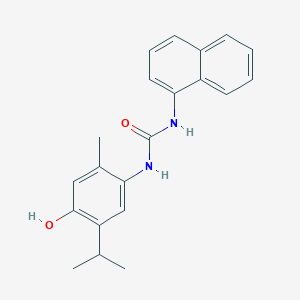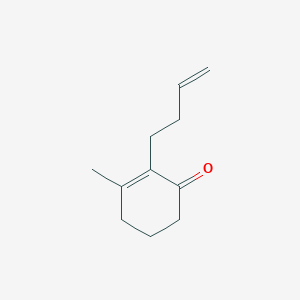
2-Butoxyethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroacetic acid 2-butoxyethyl ester is a chemical compound with the molecular formula C8H13Cl3O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its clear, colorless to yellow appearance and its slightly soluble nature in chloroform and methanol .
Preparation Methods
The synthesis of 2,2,2-trichloroacetic acid 2-butoxyethyl ester typically involves the esterification of 2,2,2-trichloroacetic acid with 2-butoxyethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors where the reactants are combined and heated to achieve the desired esterification .
Chemical Reactions Analysis
2,2,2-Trichloroacetic acid 2-butoxyethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this ester into its corresponding alcohols or other reduced forms.
Scientific Research Applications
2,2,2-Trichloroacetic acid 2-butoxyethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: This compound is utilized in biochemical studies, particularly in protein precipitation and analysis.
Industry: It is employed in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroacetic acid 2-butoxyethyl ester involves its interaction with molecular targets, leading to specific biochemical effects. For instance, in protein precipitation, the compound induces the formation of a partially structured intermediate state in proteins, which leads to their aggregation and precipitation. This process is influenced by the presence of the three chloro groups in the molecule, which play a crucial role in the precipitation mechanism .
Comparison with Similar Compounds
2,2,2-Trichloroacetic acid 2-butoxyethyl ester can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid 2-butoxyethyl ester: This compound is also used as a herbicide and shares similar esterification properties.
Triclopyr 2-butoxyethyl ester: Another herbicide with similar chemical properties and applications.
2-Butoxyethyl acetate: Used in various industrial applications, including as a solvent and in coatings .
These comparisons highlight the unique properties of 2,2,2-trichloroacetic acid 2-butoxyethyl ester, particularly its effectiveness in protein precipitation and its specific molecular interactions.
Properties
CAS No. |
30668-98-5 |
|---|---|
Molecular Formula |
C8H13Cl3O3 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2-butoxyethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H13Cl3O3/c1-2-3-4-13-5-6-14-7(12)8(9,10)11/h2-6H2,1H3 |
InChI Key |
FNYMWARMHWYZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)













